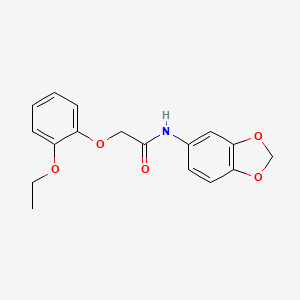
4-acetylphenyl (2,3,6-trimethylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-acetylphenyl (2,3,6-trimethylphenoxy)acetate involves various methods, including the use of copper(II) chloride-acetoxime catalysts with molecular oxygen in alcohols at ambient temperatures to produce alkoxymethylphenols from trimethylphenol (Shimizu et al., 1991). Another approach involves the condensation of phenols with β-dicarbonyl compounds and titanium tetrachloride to yield substituted o-acetylphenols in a regio-controlled manner (Chan & Brownbridge, 1981).
Molecular Structure Analysis
The structural characterization of similar compounds involves various spectroscopic techniques, including IR and NMR spectra. Crystal structure analysis through single-crystal X-ray structure analysis provides detailed information on molecular conformation and intermolecular interactions, such as hydrogen bonding and C-H···π interactions (Baolin et al., 2007).
Chemical Reactions and Properties
Compounds in this category can undergo various chemical reactions, including nitration, which leads to the formation of nitrocyclohexenones and hydroxy dinitrocyclohexenones from trimethylphenols (Chambers et al., 1985). The chlorination of dimethylphenols can also lead to chlorocyclohexadienones and other products modified at the methyl group, depending on the reaction conditions (Gordon et al., 1994).
Physical Properties Analysis
The physical properties of similar compounds can be studied through various methods, including differential scanning calorimetry (DSC) and wide-angle X-ray scattering (WAXS), to reveal phase transitions and molecular packing in the solid state (Kricheldorf et al., 1989).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from reactions like the phase transfer catalyzed polymerization of bromo-dimethylphenol, which is influenced by the reactivity of the phenol and the corresponding reactive species (Percec & Wang, 1991). The arylation of N,O-protected hydroxylamines with trimethoxyphenyl iodonium(III) acetate without the need for transition metal catalysts showcases the potential for efficient synthesis of aniline derivatives (Kikushima et al., 2022).
Propiedades
IUPAC Name |
(4-acetylphenyl) 2-(2,3,6-trimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-12-5-6-13(2)19(14(12)3)22-11-18(21)23-17-9-7-16(8-10-17)15(4)20/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXDWKKQIFPHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)OC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl 2-(2,3,6-trimethylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

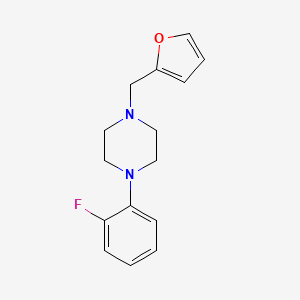
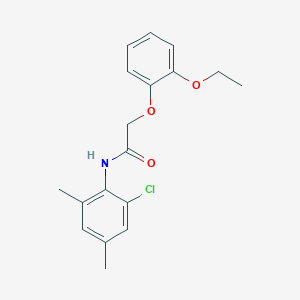
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652818.png)
![3-{1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5652827.png)
![4-{1-butyl-5-[2-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5652833.png)
![4-{[4-(carboxymethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5652841.png)
![(3aS*,10aS*)-2-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5652857.png)
![4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5652863.png)
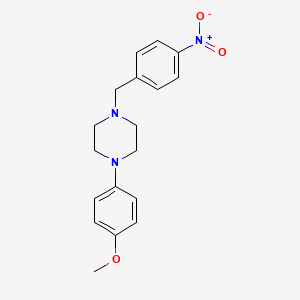
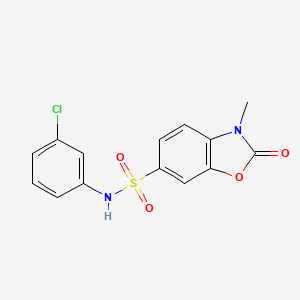
![N-[rel-(3R,4S)-1-(6-methyl-3-pyridazinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5652874.png)
![2-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-5,6-dimethoxy-1(2H)-isoquinolinone hydrochloride](/img/structure/B5652894.png)
